DL-Homoserine
Overview
Description
DL-Homoserine, also known as (±)-2-Amino-4-hydroxybutyric acid, is an α-amino acid . It is not one of the common amino acids encoded by DNA and differs from the proteinogenic amino acid serine by insertion of an additional -CH2- unit into the backbone .
Synthesis Analysis
DL-Homoserine is synthesized by the deoxidation process, catalyzed by homoserine dehydrogenase . This is one of the steps in the synthesis of L-threonine . An enzymatic method to produce N-acyl homoserine lactones (AHLs) using immobilized Candida antarctica lipase as the catalyst has been described .
Molecular Structure Analysis
The molecular formula of DL-Homoserine is C4H9NO3 . Its average mass is 119.119 Da and its monoisotopic mass is 119.058243 Da .
Chemical Reactions Analysis
DL-Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .
Physical And Chemical Properties Analysis
DL-Homoserine is a white powder . Its melting point is 205 °C (dec.) (lit.) . The density of DL-Homoserine is 1.3±0.1 g/cm3 . Its boiling point is 368.7±32.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Bioconversion
- DL-Homoserine is synthesized via the Schmidt reaction, providing an efficient method without the complications in isolation and purification (Hayashi, 1959).
- It can be bioconverted to L-Threonine by Enterobacter cloacae, a process influenced by various parameters including temperature and pH (Duménil et al., 2004).
Enzymatic Activity and Microbial Applications
- DL-Homoserine's enzymatic activity is measured spectrophotometrically, with specific activity expressed as units per milligram of protein (Datta & Gest, 1970).
- It is used in microbial optical resolution for the production of D-homoserine, employing bacterial strains like Arthrobacter nicotinovorans for selective degradation of its L-enantiomer (Mochizuki & Miyazaki, 2007).
Role in Metabolic Pathways
- In Escherichia coli, DL-Homoserine is involved in metabolic engineering strategies for L-homoserine production, impacting central metabolic pathways (Liu et al., 2020).
- Its effect on the growth of Mycobacterium tuberculosis has been observed, where it acts as a precursor in the metabolism of amino acids like threonine, isoleucine, and methionine (O'barr & Everett, 1971).
Applications in Biotechnology and Engineering
- The high-level production of L-homoserine in Escherichia coli through metabolic engineering involves optimizing the central metabolic pathways and improving the strain's efficiency (Zhang et al., 2021).
- Its role in the efficient production of L-homoserine in Corynebacterium glutamicum ATCC 13032 by redistributing metabolic flux highlights its importance in the synthesis of valuable compounds (Li et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-4-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUYVFTDYCKQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862365 | |
Record name | (+/-)-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Homoserine | |
CAS RN |
1927-25-9, 6027-21-0, 672-15-1 | |
Record name | Homoserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1927-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homoserine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | DL-Homoserine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | (+/-)-Homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-homoserine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOSERINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN0F9A0SSO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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